molecular formula C15H16N2O B012168 3-amino-N-(2,3-dimethylphenyl)benzamide CAS No. 102630-86-4

3-amino-N-(2,3-dimethylphenyl)benzamide

Cat. No. B012168
M. Wt: 240.3 g/mol
InChI Key: SSGORUYGVLRARA-UHFFFAOYSA-N
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Patent
US05631280

Procedure details

To a solution of 1 (1 g) in 70 mL methanol and 30 mL of tetrahydrofuran was added 10% Pd/C (0.2 g) under nitrogen atmosphere. Hydrogen was applied to the mixture at 60 psi for 16 h. The mixture was filtered and concentrated in vacuo to obtain the product. NMR (300 MHz, CDCl3) δ 7.71 (1H, s), 7.55 (1H, d, J=9 Hz), 7.23 (1H, t, J=9 Hz), 7.19 (1H, s), 7.14 (1H, t, J=9 Hz), 7.04 (1H, d, J=9 Hz), 6.82 (1H, d, J=9 Hz), 3.84 (2H, b), 2.32 (3H, s), 2.20 (2H, s).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][CH:20]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:11]=1[CH3:17])=[O:8])([O-])=O.[H][H]>CO.O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][CH:20]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:11]=1[CH3:17])=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=C(C(=CC=C2)C)C)C=CC1
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)NC2=C(C(=CC=C2)C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.